molecular formula C51H88N2O16 B1436981 Tylosin, 20-deoxo-20-(1-piperidinyl)- CAS No. 1003024-00-7

Tylosin, 20-deoxo-20-(1-piperidinyl)-

Cat. No. B1436981
M. Wt: 985.2 g/mol
InChI Key: FCHGJLYPEOOKAB-INWPZJCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is a formidable antibiotic with exceptional potency . It is used in combating an array of bacterial infections . Its molecular formula is C51H88N2O16 and has a molecular weight of 985.25 .


Synthesis Analysis

The synthesis of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” involves reductive amination of the C-20 aldehyde group . The majority of the compounds are prepared using metal hydrides (sodium cyanoborohydride or sodium borohydride) as the reducing agents and a suitable cyclic alkylamine .


Molecular Structure Analysis

The molecular structure of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” is represented by the formula C51H88N2O16 . The molecular weight of the compound is 985.25 .


Chemical Reactions Analysis

“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is an intermediate in the synthesis of Tylosin .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” are represented by its molecular formula C51H88N2O16 and molecular weight of 985.25 .

Scientific Research Applications

Antibiotic Binding and Ribosomal Interactions

Tylosin and its derivatives, such as tildipirosin and tilmicosin, have been studied for their interactions with ribosomes of bacterial pathogens like Pasteurella multocida and Escherichia coli. These antibiotics bind to the same macrolide site within the large subunit of ribosomes. However, they differ in how they occupy this site, with the piperidine components in tildipirosin, for instance, distinguishing it from tylosin and tilmicosin. The piperidine of tildipirosin is oriented into the tunnel lumen, potentially interfering with the growing nascent peptide (Poehlsgaard et al., 2012).

Antibacterial Activity

Research has focused on synthesizing tylosin-related derivatives to evaluate their antibacterial impact. Some derivatives have shown expanded antibacterial impact against Gram-negative bacteria, such as E. coli and Klebsiella pneumoniae, while retaining or increasing activity against Gram-positive bacteria like Staphylococcus aureus (Sugawara et al., 2017).

Environmental Impact and Degradation

Studies on tylosin's degradation and adsorption behavior in dairy lagoon sediment suspensions under varying pH and redox conditions indicate its persistence in solution and the influence of environmental factors on its degradation and adsorption behavior (Ali et al., 2013).

Pharmaceutical Applications

Research on piperidine derivatives, which are related to tylosin, has shown their importance in creating drugs for various biological activities, including inhibiting activity in monoamine receptors. Piperidine derivatives have been linked to valuable biological activities, such as treating HIV-mediated diseases and functioning as serotonin receptor agents (Devarasetty et al., 2018).

Antimicrobial Resistance

The occurrence of tylosin-resistant enterococci in swine manure and its potential transport through tile drainage systems into surface waters raises concerns about the development of microbial resistance due to antibiotic residues in manure (Hoang & Soupir, 2010).

Safety And Hazards

When handling “Tylosin, 20-deoxo-20-(1-piperidinyl)-”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHGJLYPEOOKAB-INWPZJCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tylosin, 20-deoxo-20-(1-piperidinyl)-

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